molecular formula C22H16BNO2 B12975873 (4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid

(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid

Cat. No.: B12975873
M. Wt: 337.2 g/mol
InChI Key: MPCFVOROXGLFAB-UHFFFAOYSA-N
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Description

(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring, which is further connected to a benzo[b]carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenols, quinones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various biaryl compounds depending on the aryl halide used in the reaction.

Scientific Research Applications

(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. In biological applications, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions or covalent modifications .

Comparison with Similar Compounds

    (4-(9H-Carbazol-9-yl)phenyl)boronic acid: Similar structure but with a different position of the carbazole moiety.

    Phenylboronic acid: Lacks the benzo[b]carbazole moiety, making it less complex and with different properties.

    (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole: Contains a boronic ester instead of a boronic acid group

Uniqueness: (4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid is unique due to the presence of the benzo[b]carbazole moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and other electronic devices.

Properties

Molecular Formula

C22H16BNO2

Molecular Weight

337.2 g/mol

IUPAC Name

(4-benzo[b]carbazol-5-ylphenyl)boronic acid

InChI

InChI=1S/C22H16BNO2/c25-23(26)17-9-11-18(12-10-17)24-21-8-4-3-7-19(21)20-13-15-5-1-2-6-16(15)14-22(20)24/h1-14,25-26H

InChI Key

MPCFVOROXGLFAB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=CC=CC=C5C=C42)(O)O

Origin of Product

United States

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